1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol
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Overview
Description
1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy group, phenoxy groups, and an amino group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol typically involves the reaction of 2-hydroxy-3-phenoxypropylamine with 3-phenoxypropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The phenoxy groups contribute to its hydrophobic interactions, enhancing its binding affinity to certain targets.
Comparison with Similar Compounds
- 2-Hydroxy-3-phenoxypropyl acrylate
- 2-(2-Hydroxy-3-phenoxypropylamino)ethylphenoxyacetamides
Uniqueness: 1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol is unique due to its specific combination of hydroxy, amino, and phenoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-15(13-22-17-7-3-1-4-8-17)11-19-12-16(21)14-23-18-9-5-2-6-10-18/h1-10,15-16,19-21H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWOYPVPCIUXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNCC(COC2=CC=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875068 |
Source
|
Record name | 2-Propanol, 1,1'-iminobis[3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104411-79-2 |
Source
|
Record name | 2-Propanol, 1,1'-iminobis[3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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